molecular formula C10H12O3 B113293 2-(2-Methoxyethoxy)benzaldehyde CAS No. 92637-96-2

2-(2-Methoxyethoxy)benzaldehyde

Cat. No. B113293
CAS RN: 92637-96-2
M. Wt: 180.2 g/mol
InChI Key: VJJJRAXOBGTWAI-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxyethoxy)benzaldehyde” were not found, there are general methods for synthesizing substituted benzaldehydes. One such method involves a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .


Physical And Chemical Properties Analysis

“2-(2-Methoxyethoxy)benzaldehyde” has a boiling point of 120-125 °C (under a pressure of 3 Torr) and a predicted density of 1.095±0.06 g/cm3 .

Scientific Research Applications

Enzyme Catalyzed Asymmetric C–C-Bond Formation

2-(2-Methoxyethoxy)benzaldehyde plays a role in the field of enzyme catalysis. Research has shown that benzaldehyde lyase, a highly enantioselective enzyme, can catalyze the formation and cleavage of derivatives of benzoin, including those with methoxy groups (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).

Structural Analysis and Spectroscopy

Studies involving 2-methoxy-benzaldehyde have contributed to our understanding of molecular structures and interactions. X-ray crystallography and vibrational spectroscopy have been used to analyze C–H...O bonded dimers in this compound, providing insights into its molecular behavior and interactions (Ribeiro-Claro, Drew, & Félix, 2002).

Linkers for Solid Phase Organic Synthesis

In organic synthesis, specifically in solid-phase synthesis, 2-methoxy-benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde have been explored as potential linkers. These aldehydes can undergo reductive amination, leading to the formation of secondary amines, which are key intermediates in various chemical syntheses (Swayze, 1997).

Synthesis of Amino Alcohols

Benzaldehydes, including methoxy-substituted variants, are used in the synthesis of amino alcohols. These compounds play a significant role in pharmaceutical and chemical research (Moshkin & Sosnovskikh, 2013).

Oxidation Studies

The oxidation behavior of methoxy benzaldehydes, including 2-methoxy-benzaldehyde, has been a subject of research, providing insights into their chemical properties and potential applications (Malik, Asghar, & Mansoor, 2016).

Enantioselective Carboligation

Studies have shown that benzaldehyde lyase can catalyze the enantioselective carboligation of aromatic aldehydes with methoxy acetaldehyde, which is significant for producing specific enantiomers of compounds (Demir, Seşenoğlu, Dünkelmann, & Müller, 2003).

Crystal Structure Analysis

The crystal structure of various benzaldehyde derivatives, including those with methoxy groups, has been studied, providing valuable information about their molecular geometry and potential applications (Jene, Chan, Cooke, & Ibers, 1999).

Safety And Hazards

“2-(2-Methoxyethoxy)benzaldehyde” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-(2-Methoxyethoxy)benzaldehyde” were not found, a stretchable semiconductor named poly (2- (3,3’-bis (2- (2- (2-methoxyethoxy)ethoxy)ethoxy)- [2,2’-bithiophen]-5)yl thiophene) (p (g2T-T)), which gives exceptional stretchability over 200% strain and 5000 repeated stretching cycles, has been reported . This semiconductor also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

properties

IUPAC Name

2-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJJRAXOBGTWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460454
Record name 2-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)benzaldehyde

CAS RN

92637-96-2
Record name 2-(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxybenzaldehyde (6.11 g, 0.05 mol) in DMF (50 ml) under argon in an ice bath was added NaH (2.0 g, 0.05 mol, 60% dispersion in mineral oil), followed 1 hour later by 2-chloroethylmethyl ether (4.73 g, 0.05 mol). The reaction mixture was allowed to stand for about 2 days, then was heated at 70° C. for 7 hours. The reaction mixture was stripped to dryness, the residue was partitioned between water and CHCl3, the layers were separated and the aqueous layer was extracted with CHCl3 (2×75 ml). The product appeared to be in both layers, thus they were concentrated in vacuo and the residue was purified by column chromatography on silica gel eluting with ether to afford 1.5 g of 2-[2-(methoxy)ethoxy]benzaldehyde.
Quantity
6.11 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JY Jung, SJ Han, J Chun, C Lee, J Yoon - Dyes and Pigments, 2012 - Elsevier
Two new 2,5-diarylthiazolo[5,4-d]thiazole derivatives bearing ethylene oxide moieties were synthesized. Their photophysical and electrochemical properties as well as binding …
Number of citations: 144 www.sciencedirect.com
S Watanuki, K Matsuura, Y Tomura… - Chemical and …, 2012 - jstage.jst.go.jp
We synthesized and evaluated the inhibitory activity of a series of 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl] acetamide derivatives against T-type Ca2 channels…
Number of citations: 3 www.jstage.jst.go.jp
H NATE, Y SEKINE, Y HONMA, H NAKAI… - Chemical and …, 1987 - jstage.jst.go.jp
A series of novel 2-phenylthiazolidine-3-thiocarboxamides(II) was synthesized and tested for positive inotropic activity in the isolated guinea pig heart and in anesthetized dogs. …
Number of citations: 4 www.jstage.jst.go.jp

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